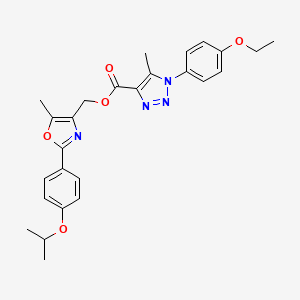

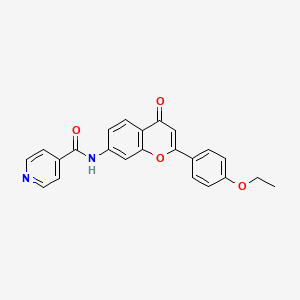

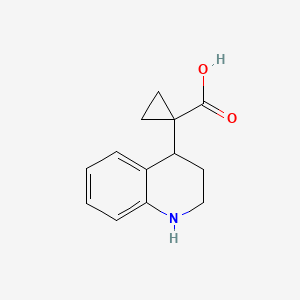

![molecular formula C16H12N2O3S B2458241 4-(4-méthoxyphényl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxyde CAS No. 1207008-94-3](/img/structure/B2458241.png)

4-(4-méthoxyphényl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazines are a class of organic compounds that contain a ring of four carbon atoms, one nitrogen atom, and one sulfur atom . They are part of a larger class of compounds known as heterocycles (rings that contain atoms of at least two different elements). Thiazines have been found to have various biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

Thiazines have a six-membered ring with one nitrogen atom and one sulfur atom. The remaining four atoms in the ring are carbon atoms . The exact structure of “4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” would depend on the positions of these atoms in the ring and the groups attached to it.Chemical Reactions Analysis

Thiazines can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, and reductions . The exact reactions that “4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide” can undergo would depend on its exact structure.Applications De Recherche Scientifique

- La structure du composé contient un cycle thiazine, qui est un échafaudage polyvalent pour la découverte de médicaments. Les thiazines ont été largement explorées par les chimistes médicinaux en raison de leur potentiel pour traiter les maladies humaines .

- Les dérivés de la thiazine ont démontré des activités antibactériennes et antivirales. Les chercheurs peuvent explorer le potentiel de ce composé comme agent antimicrobien .

- Des dérivés de ce composé, tels que le (S)-N-(benzo[d]thiazol-2-ylamino)-1-(4-nitrophénylsulfonyl)pyrrolidine-2-carboxamide, ont montré des activités anti-inflammatoires et analgésiques .

- La structure hétérocyclique du composé le rend pertinent pour le développement de médicaments. Les hétérocycles contenant de l'azote sont prévalents dans les composés bioactifs .

- La structure du composé peut être pertinente pour la conception d'inhibiteurs de l'anhydrase carbonique, qui ont des applications dans le traitement de conditions telles que le glaucome et l'épilepsie .

Chimie médicinale et développement de médicaments

Agents antibactériens et antiviraux

Propriétés anti-inflammatoires et analgésiques

Échafaudages hétérocycliques en chimie médicinale

Inhibiteurs de l'anhydrase carbonique

Synthèse verte et chimie durable

Mécanisme D'action

The exact mechanism of action of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is not fully understood. However, it is believed to act by modulating the levels of various neurotransmitters in the brain such as serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors such as GABA-A and 5-HT1A receptors.

Biochemical and Physiological Effects

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of stress hormones such as cortisol and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It has also been found to increase the levels of antioxidants such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which protect the cells from oxidative damage.

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. It also exhibits a wide range of biological activities, which makes it useful for studying various physiological and biochemical processes.

However, there are also some limitations associated with the use of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide in lab experiments. One of the main limitations is its potential toxicity, which requires careful handling and disposal. It also has a relatively short half-life, which limits its usefulness for long-term studies.

Orientations Futures

There are several future directions for the study of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide. One of the main areas of research is the development of new derivatives with improved pharmacological properties. Another area of research is the study of its potential applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and epilepsy. Additionally, the study of its mechanism of action and its interactions with various receptors and neurotransmitters is an important area of research for understanding its biological effects.

Méthodes De Synthèse

The synthesis of 4-(4-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves the reaction of 4-methoxyaniline and 2-chlorobenzonitrile in the presence of a base such as sodium hydride. The reaction mixture is then heated to a high temperature and the product is isolated by filtration and recrystallization. The purity of the product is confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.

Propriétés

IUPAC Name |

4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-21-13-8-6-12(7-9-13)18-11-14(10-17)22(19,20)16-5-3-2-4-15(16)18/h2-9,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOOSNQMUDNCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

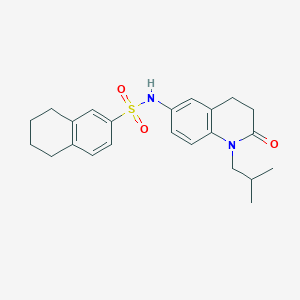

![7-(2H-1,3-benzodioxole-5-carbonyl)-5-[(4-chlorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2458166.png)

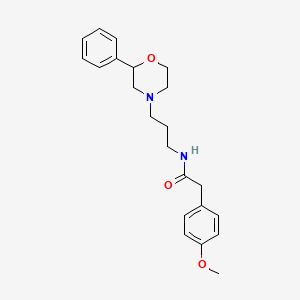

![2-((2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2458169.png)

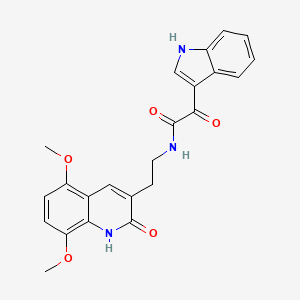

![8-(5-chloro-2-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458170.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-2,6-difluorobenzenecarboxamide](/img/structure/B2458172.png)

![Spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,1'-cyclobutane]](/img/structure/B2458181.png)